N-Methyl-L-methionine

概要

説明

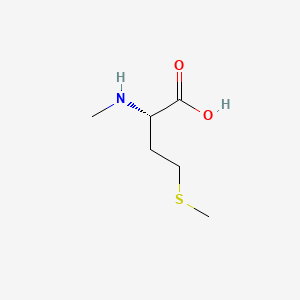

N-Methyl-L-methionine is a derivative of the essential amino acid methionine It is characterized by the presence of a methyl group attached to the nitrogen atom of the methionine molecule

準備方法

Synthetic Routes and Reaction Conditions: N-Methyl-L-methionine can be synthesized through several methods. One common approach involves the reductive amination of methionine using formaldehyde and a reducing agent such as sodium cyanoborohydride. Another method includes the N-methylation of methionine using methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale chemical reactors where methionine is subjected to methylation reactions under controlled conditions. The process typically includes purification steps to ensure the high purity of the final product .

化学反応の分析

Types of Reactions: N-Methyl-L-methionine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to yield demethylated products.

Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Demethylated methionine.

Substitution: Various substituted methionine derivatives.

科学的研究の応用

Peptide Synthesis

N-Methyl-L-methionine is widely used as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains allows for the creation of complex peptides with enhanced stability and bioactivity. The methylation of the methionine side chain can influence the conformation and activity of the resulting peptides, making it a valuable tool in the design of therapeutic agents .

Drug Development

The compound plays a significant role in pharmaceutical research, particularly in modifying peptide structures to develop new therapeutics. This compound can enhance the pharmacokinetic properties of drugs by improving their solubility and stability. Studies have shown that this compound can be utilized to create peptide analogs that exhibit improved efficacy against various diseases, including cancer .

Bioconjugation

This compound's unique chemical properties facilitate bioconjugation processes, which are essential for targeted drug delivery systems. By attaching peptides to other biomolecules, researchers can create conjugates that specifically target diseased tissues while minimizing off-target effects. This application is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapies .

Protein Engineering

In protein engineering, this compound is employed to enhance the stability and functionality of proteins. The methyl group can influence protein folding and interactions, making it useful in designing enzymes with improved catalytic properties or stability under harsh conditions. This application is crucial in biotechnology, where engineered proteins are used for industrial processes or therapeutic purposes .

Analytical Chemistry

This compound serves as a standard in various analytical methods, aiding in the quantification and characterization of peptides in biological samples. Its use in mass spectrometry and chromatography allows researchers to accurately analyze peptide mixtures, which is vital for understanding biological processes and developing new diagnostic tools .

Case Study 1: Cancer Therapeutics

Research has demonstrated that methionine restriction, including the use of this compound derivatives, can inhibit tumor growth in various cancer models. For instance, studies on murine models have shown that supplementation with methionine can enhance antitumor immunity by modulating immune cell activity .

Case Study 2: Protein Stability

A study investigating the effects of this compound on protein stability revealed that its incorporation into proteins led to increased resistance to thermal denaturation. This finding suggests that this compound could be used to design more robust enzymes for industrial applications .

Case Study 3: Imaging Techniques

This compound has been utilized in positron emission tomography (PET) imaging as a tracer for tumor detection. The compound's metabolic pathways allow it to accumulate in cancerous tissues, providing valuable insights into tumor biology and treatment responses .

作用機序

N-Methyl-L-methionine exerts its effects primarily through its role as a methyl donor in biochemical reactions. It participates in methylation processes, transferring a methyl group to various substrates, including DNA, proteins, and lipids. This methylation can influence gene expression, protein function, and cellular signaling pathways .

Molecular Targets and Pathways:

DNA Methylation: this compound can methylate cytosine residues in DNA, affecting gene expression.

Protein Methylation: It can methylate lysine and arginine residues in proteins, influencing their activity and interactions.

Lipid Methylation: This compound can methylate phospholipids, impacting membrane fluidity and function.

類似化合物との比較

Methionine: The parent compound of N-Methyl-L-methionine, involved in protein synthesis and various metabolic processes.

S-Adenosylmethionine: A key methyl donor in numerous biochemical reactions, similar to this compound in its methylation role.

N-Methyl-L-alanine: Another N-methylated amino acid with distinct biological functions.

Uniqueness: this compound is unique due to its specific role in methylation processes and its potential therapeutic applications. Unlike methionine, which is primarily involved in protein synthesis, this compound’s methylation capabilities make it a valuable compound in epigenetic regulation and cellular signaling .

生物活性

N-Methyl-L-methionine (N-Methyl-Met) is a derivative of the amino acid methionine, which plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, therapeutic applications, and research findings.

This compound is involved in several metabolic pathways, primarily related to methylation processes. It serves as a precursor for S-adenosylmethionine (SAM), a key methyl donor in biological methylation reactions. The metabolism of methionine, including its methylated forms, is critical for cellular functions such as gene expression regulation, protein synthesis, and the synthesis of neurotransmitters.

1.1 Methionine Cycle and Methylation

The methionine cycle is essential for maintaining cellular methylation status. This compound contributes to this cycle by being converted into SAM, which donates methyl groups for various biochemical reactions. This process is vital for:

- Gene Regulation : Methylation of DNA influences gene expression.

- Protein Functionality : Methylation affects protein interactions and stability.

- Neurotransmitter Synthesis : Methylation is involved in synthesizing neurotransmitters like dopamine and serotonin.

2. Therapeutic Applications

Research indicates that this compound has potential therapeutic applications, particularly in cancer treatment and neuroprotection.

2.1 Cancer Treatment

Studies have shown that methionine restriction can selectively inhibit the growth of certain cancer cells that exhibit methionine auxotrophy. By reducing dietary methionine, tumor growth can be suppressed, suggesting that this compound may play a role in therapeutic strategies targeting methionine metabolism in cancer cells .

Table 1: Effects of Methionine Restriction on Cancer Cells

| Cancer Type | Effect of Methionine Restriction |

|---|---|

| Breast Cancer | Reduced tumor growth |

| Renal Cell Carcinoma | Inhibited cell proliferation |

| Melanoma | Decreased metastatic potential |

2.2 Neuroprotection

This compound has been investigated for its neuroprotective properties. It may help mitigate oxidative stress and inflammation in neuronal cells, potentially providing benefits in neurodegenerative diseases .

3. Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- A study demonstrated that this compound enhances the stability of certain proteins involved in cellular signaling pathways .

- Another research indicated its role in modulating immune responses, suggesting potential applications in autoimmune diseases .

4.1 Clinical Application in Cancer Diagnosis

A clinical study utilized 11C-methyl-L-methionine PET imaging to assess tumor metabolism in patients with metastatic lesions. The study found that increased uptake of this compound correlated with tumor activity, highlighting its potential as a biomarker for cancer progression .

4.2 Neurodegenerative Disease Research

In a cohort study on Alzheimer's disease patients, supplementation with this compound was associated with improved cognitive function and reduced biomarkers of oxidative stress .

5. Conclusion

This compound exhibits significant biological activity through its involvement in methylation processes and potential therapeutic applications in cancer treatment and neuroprotection. Ongoing research continues to uncover its mechanisms of action and clinical relevance.

特性

IUPAC Name |

(2S)-2-(methylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXAFCHJCYILRU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195326 | |

| Record name | L-Methionine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42537-72-4 | |

| Record name | N-Methyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42537-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042537724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。